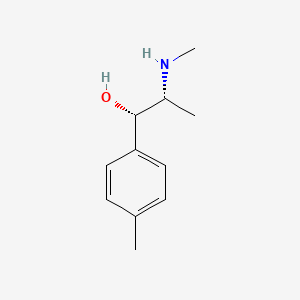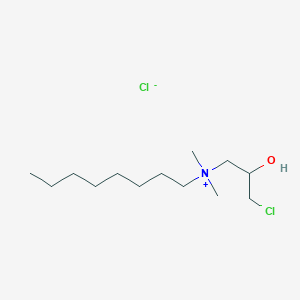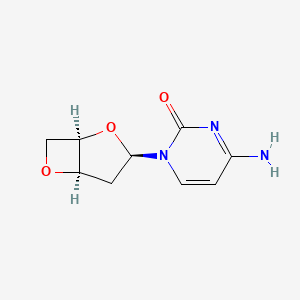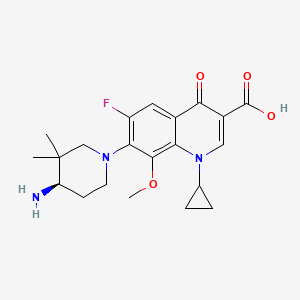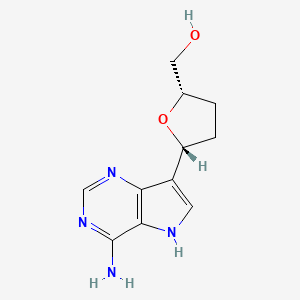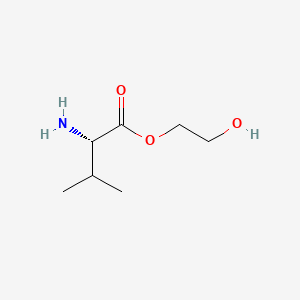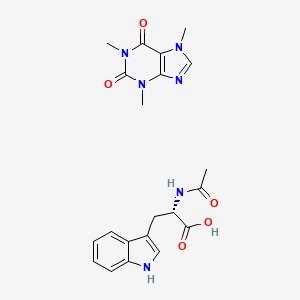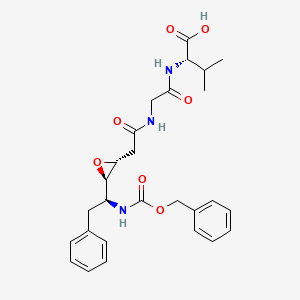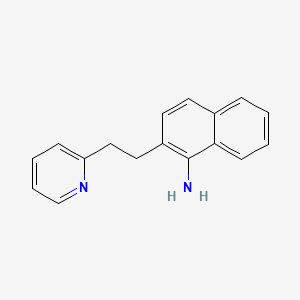
2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a synthetic organic compound with a complex structure It belongs to the class of dibenzoxepins, which are known for their diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps:
Formation of the Dibenzoxepin Core: The initial step involves the construction of the dibenzoxepin core through a cyclization reaction. This can be achieved by reacting a suitable biphenyl derivative with an appropriate reagent to form the oxepin ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the dibenzoxepin core.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting the dibenzoxepin derivative with a thiol compound under suitable conditions.
Incorporation of the Diisopropylamino Group: Finally, the diisopropylamino group is introduced through an alkylation reaction, where the intermediate compound is reacted with diisopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxepin ring or the thioether linkage, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atom and the diisopropylamino group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
科学研究应用
Chemistry
In chemistry, 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Dibenzoxepin derivatives are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antipsychotic properties. Therefore, this compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating specific medical conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.
作用机制
The mechanism of action of 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is not fully understood. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors. The diisopropylamino group may facilitate binding to specific sites, while the fluorine atom could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 2-Fluoro-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
Uniqueness
Compared to similar compounds, 2-Fluoro-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to the presence of the diisopropylamino group. This group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing the compound’s efficacy and selectivity. Additionally, the fluorine atom can influence the compound’s metabolic stability and interaction with biological targets, setting it apart from other derivatives.
属性
CAS 编号 |
87673-21-0 |
|---|---|
分子式 |
C22H28FNOS |
分子量 |
373.5 g/mol |
IUPAC 名称 |
N-[2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C22H28FNOS/c1-15(2)24(16(3)4)11-12-26-22-19-8-6-5-7-17(19)14-25-21-10-9-18(23)13-20(21)22/h5-10,13,15-16,22H,11-12,14H2,1-4H3 |
InChI 键 |
RGWQRKLOLZBKFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


